molecular formula C19H19ClN2O B12006413 4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 618443-44-0

4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B12006413
CAS No.: 618443-44-0
M. Wt: 326.8 g/mol
InChI Key: YTBBMHZRUAEPGX-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound with a complex structure that includes a chlorobenzyl group and a dimethylphenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2,4-dimethylphenylhydrazine to form an intermediate, which is then cyclized to produce the pyridazinone core. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)-3-thiosemicarbazide
  • (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide

Uniqueness

4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

618443-44-0

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C19H19ClN2O/c1-12-3-8-17(13(2)9-12)18-11-15(19(23)22-21-18)10-14-4-6-16(20)7-5-14/h3-9,15H,10-11H2,1-2H3,(H,22,23)

InChI Key

YTBBMHZRUAEPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=O)C(C2)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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